

Technical Monograph: 5-Chloro-2-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzoic acid

CAS No.: 62871-12-9

Cat. No.: B1588232

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CAS Registry Number: 62871-12-9 Chemical Formula: $C_9H_9ClO_3$ Molecular Weight: 200.62 g/mol [1]

Executive Summary

5-Chloro-2-ethoxybenzoic acid is a functionalized aromatic scaffold serving as a critical intermediate in the synthesis of bioactive benzamides and phenylacetic acid derivatives.[1] Characterized by the "privileged" 2-alkoxy-5-halo substitution pattern, this moiety is frequently embedded in G-protein coupled receptor (GPCR) ligands and kinase inhibitors to modulate lipophilicity and metabolic stability.[1] This guide details the compound's physicochemical profile, validated synthetic routes, and its strategic role in structure-activity relationship (SAR) campaigns.[1]

Chemical Profile & Identification

A precise understanding of the physicochemical state is prerequisite for successful process integration.[1]

Identity Passport

Parameter	Specification
IUPAC Name	5-Chloro-2-ethoxybenzoic acid
CAS Number	62871-12-9
SMILES	<chem>CCOC1=C(C=C(C=C1)Cl)C(=O)O</chem>
InChI Key	IVXINMFQXFEZGO-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc.)	~3.8 (Carboxylic acid), modulated by the ortho-ethoxy electron donation

Structural Significance

The ortho-ethoxy group is not merely a steric bulk; it exerts a mesomeric (+M) effect that increases electron density on the ring, while the meta-chloro substituent provides metabolic blockage (preventing hydroxylation) and lipophilic contacts in protein binding pockets.[1] This "push-pull" electronic nature makes the acid chloride derivative highly reactive yet stable enough for controlled amidation.[1]

Synthetic Architecture & Process Chemistry

While direct alkylation of 5-chlorosalicylic acid is possible, it often leads to ester/ether mixtures.[1] The "Protect-Alkylate-Deprotect" strategy is the industry standard for high-purity (>98%) synthesis.[1]

Validated Synthetic Workflow

The following pathway ensures regioselectivity, preventing the formation of the ethyl ester byproduct during the etherification step.

Step 1: Esterification (Protection)[1]

- Reagents: 5-Chlorosalicylic acid, Methanol, H₂SO₄ (cat).[1][2][3]

- Conditions: Reflux, 12h.[1]
- Mechanism: Fischer Esterification.[1]
- Outcome: Methyl 5-chlorosalicylate.[1][2][3]

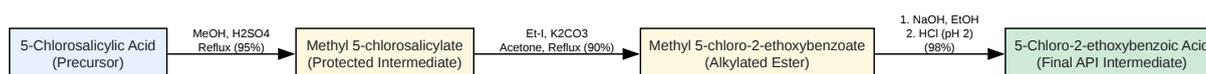
Step 2: Williamson Ether Synthesis (Functionalization)

- Reagents: Methyl 5-chlorosalicylate, Ethyl Iodide (or Diethyl Sulfate), K_2CO_3 . [1]
- Solvent: Acetone or DMF (Anhydrous). [1]
- Key Insight: Use of K_2CO_3 in acetone promotes the formation of the phenoxide anion without hydrolyzing the methyl ester. [1] The ortho-position is sterically accessible, but requires vigorous stirring. [1]
- Outcome: Methyl 5-chloro-2-ethoxybenzoate. [1]

Step 3: Saponification (Deprotection) [1]

- Reagents: NaOH (aq), Ethanol. [1][2][4]
- Conditions: Reflux, 2h, followed by acidification (HCl) to pH 2.
- Outcome: **5-Chloro-2-ethoxybenzoic acid** (Precipitates as solid). [1]

Reaction Pathway Diagram (DOT)



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Figure 1: Step-wise synthetic route ensuring regioselective O-alkylation via ester protection.

Pharmaceutical Utility & Applications

This compound acts as a "lipophilic anchor" in drug design.[1] Its primary utility lies in the synthesis of Benzamides, a class of drugs often used as antipsychotics, antiemetics, and gastroprokinetics.[1]

The "Mosapride" Connection

While Mosapride (a gastroprokinetic) utilizes a 4-amino-**5-chloro-2-ethoxybenzoic acid** core, the **5-chloro-2-ethoxybenzoic acid** (lacking the amino group) serves two critical roles:

- Impurity Standard: It is the primary degradation product or "des-amino" impurity marker used in Quality Control (QC) for Mosapride manufacturing.[1]
- SAR Analog: In early discovery, researchers synthesize the "des-amino" variant to test if the hydrogen bond donor (NH₂) is essential for receptor binding.[1]

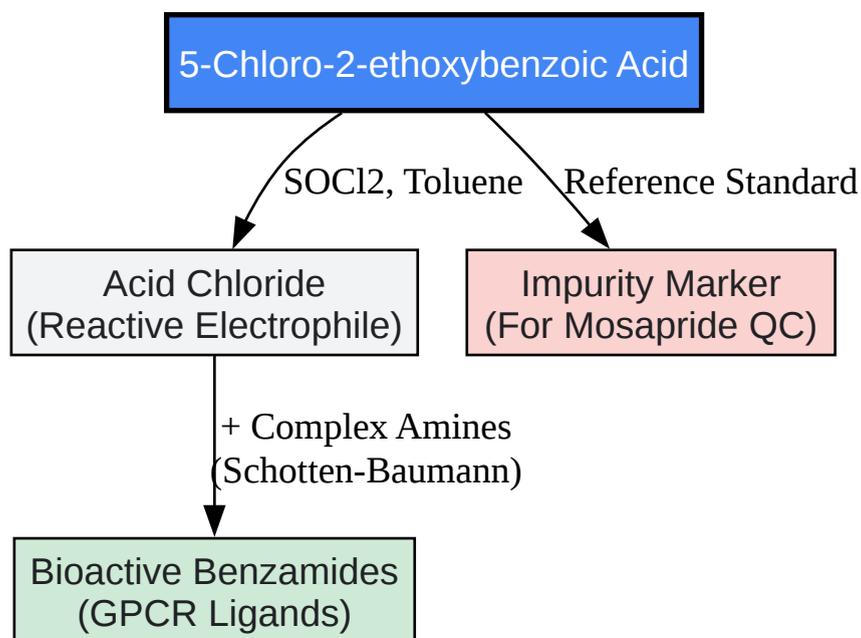
Scaffold-Based Drug Design

The acid functionality is readily converted to an acid chloride (using SOCl₂) or activated ester (using EDC/NHS) to couple with complex amines.[1]

Common Downstream Derivatives:

- N-Substituted Benzamides: Ligands for D2 dopamine receptors.[1]
- Oxadiazoles: Formed by reacting the acid hydrazide with aldehydes; used in antimicrobial research.[1]

Application Workflow (DOT)



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Figure 2: Divergent utility of the scaffold in synthesis and quality control.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 μ m.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 230 nm (aromatic π - π^* transition) and 280 nm.[1]
- Retention Time: Expect elution after 5-chlorosalicylic acid but before the ethyl ester derivative due to intermediate polarity.[1]

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

- δ 12.8-13.2 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Broad singlet, D₂O exchangeable.
- δ 7.6-7.7 ppm (d, 1H): Aromatic proton at C6 (meta to Cl, ortho to COOH).[1]
- δ 7.4-7.5 ppm (dd, 1H): Aromatic proton at C4 (para to ethoxy).[1]
- δ 7.1 ppm (d, 1H): Aromatic proton at C3 (ortho to ethoxy).[1]
- δ 4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).[1]
- δ 1.3 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).[1]

Safety & Handling Protocols

Signal Word:WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Procedures

- Engineering Controls: Handle only in a fume hood to avoid inhalation of dust.
- PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and lab coat.[1]
- Storage: Store in a cool, dry place. Keep container tightly closed. Non-hygroscopic, but moisture can facilitate hydrolysis over long periods.[1]

Emergency Response

- Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][5]
- Skin Contact: Wash with soap and water.[1][5] If irritation persists (redness/itching), seek medical attention.[1]

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